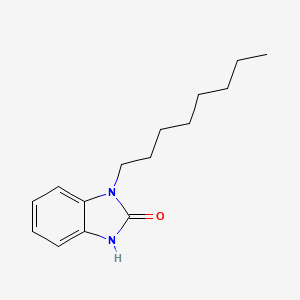![molecular formula C8H13NO2 B2475090 [4-メチル-2-(プロパン-2-イル)-1,3-オキサゾール-5-イル]メタノール CAS No. 1803608-75-4](/img/structure/B2475090.png)
[4-メチル-2-(プロパン-2-イル)-1,3-オキサゾール-5-イル]メタノール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-Methyl-2-(propan-2-yl)-1,3-oxazol-5-yl]methanol is a chemical compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by a methyl group at the 4-position, an isopropyl group at the 2-position, and a methanol group at the 5-position of the oxazole ring
科学的研究の応用
Chemistry
In chemistry, [4-Methyl-2-(propan-2-yl)-1,3-oxazol-5-yl]methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its oxazole ring is a common motif in many biologically active molecules, making it a useful tool in biochemical studies.
Medicine
In medicine, [4-Methyl-2-(propan-2-yl)-1,3-oxazol-5-yl]methanol has potential applications as a pharmaceutical intermediate. Its derivatives may exhibit therapeutic properties, such as antimicrobial or anti-inflammatory activities.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-Methyl-2-(propan-2-yl)-1,3-oxazol-5-yl]methanol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-amino-2-methylpropanol with an appropriate carboxylic acid derivative can lead to the formation of the oxazole ring. The reaction conditions typically involve the use of a dehydrating agent and a catalyst to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of [4-Methyl-2-(propan-2-yl)-1,3-oxazol-5-yl]methanol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
化学反応の分析
Types of Reactions
[4-Methyl-2-(propan-2-yl)-1,3-oxazol-5-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The oxazole ring can be reduced under specific conditions to form a dihydro-oxazole derivative.
Substitution: The methyl and isopropyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield [4-Methyl-2-(propan-2-yl)-1,3-oxazol-5-yl]methanal or [4-Methyl-2-(propan-2-yl)-1,3-oxazol-5-yl]carboxylic acid.
作用機序
The mechanism of action of [4-Methyl-2-(propan-2-yl)-1,3-oxazol-5-yl]methanol involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, leading to modulation of their activity. The methanol group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets. The isopropyl and methyl groups can influence the compound’s hydrophobic interactions, affecting its overall biological activity.
類似化合物との比較
Similar Compounds
[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]methanol: Similar structure but contains a sulfur atom instead of oxygen.
[4-Methyl-2-(propan-2-yl)-1,3-imidazol-5-yl]methanol: Contains an additional nitrogen atom in the ring.
[4-Methyl-2-(propan-2-yl)-1,3-pyrazol-5-yl]methanol: Contains two nitrogen atoms in the ring.
Uniqueness
[4-Methyl-2-(propan-2-yl)-1,3-oxazol-5-yl]methanol is unique due to the presence of the oxygen atom in the oxazole ring, which imparts distinct chemical and biological properties. The combination of the oxazole ring with the methanol, methyl, and isopropyl groups makes this compound versatile for various applications in research and industry.
特性
IUPAC Name |
(4-methyl-2-propan-2-yl-1,3-oxazol-5-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-5(2)8-9-6(3)7(4-10)11-8/h5,10H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPWGIXGJAJDBMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C(C)C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B2475007.png)

![2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2475010.png)


![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-N'-hydroxybenzenecarboximidamide](/img/structure/B2475022.png)
![6-[3-(ethanesulfonyl)azetidine-1-carbonyl]-1,3-benzothiazole](/img/structure/B2475023.png)


![8-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2475026.png)




